molecular formula C12H13NO2 B5786481 N-(3-acetylphenyl)-2-methylprop-2-enamide

N-(3-acetylphenyl)-2-methylprop-2-enamide

Cat. No.: B5786481
M. Wt: 203.24 g/mol
InChI Key: RIXDVEMPWQLLDK-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-methylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-methylprop-2-enamide typically involves the reaction of 3-acetylphenylamine with 2-methylprop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, usually in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 3-acetylbenzoic acid

    Reduction: 3-(1-hydroxyethyl)phenyl-2-methylprop-2-enamide

    Substitution: 3-nitroacetylphenyl-2-methylprop-2-enamide (nitration), 3-bromoacetylphenyl-2-methylprop-2-enamide (bromination)

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a precursor for the development of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-methylprop-2-enamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-methylprop-2-enamide can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)-2-methylprop-2-enamide: Similar structure but with the acetyl group in the para position.

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of an amide group.

    N-(3-acetylphenyl)-2-chloroacetamide: Contains a chloroacetamide moiety instead of a methylprop-2-enamide moiety.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(2)12(15)13-11-6-4-5-10(7-11)9(3)14/h4-7H,1H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXDVEMPWQLLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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